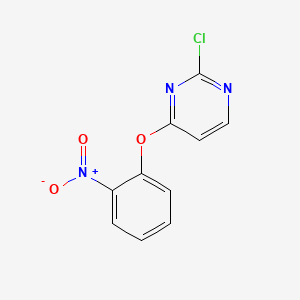

2-Chloro-4-(2-nitrophenoxy)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(2-nitrophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3/c11-10-12-6-5-9(13-10)17-8-4-2-1-3-7(8)14(15)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYNPBHAOMFDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288658 | |

| Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353259-09-3 | |

| Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353259-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The direct substitution of the 4-chloro group in 2,4-dichloropyrimidine with 2-nitrophenol is a primary route. The pyrimidine ring’s electronic configuration renders the 4-position more electrophilic due to the electron-withdrawing influence of adjacent nitrogen atoms, favoring nucleophilic attack at this site.

Procedure :

-

Reactants :

-

2,4-Dichloropyrimidine (1.0 equiv)

-

2-Nitrophenol (1.2 equiv)

-

Base: Potassium carbonate (2.0 equiv) or sodium hydride (1.5 equiv)

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

-

Conditions :

-

Temperature: 80–120°C

-

Duration: 12–24 hours under reflux

-

Monitoring: Thin-layer chromatography (TLC) for reaction completion

-

-

Work-up :

-

Dilution with ice water, extraction with ethyl acetate (3×50 mL)

-

Column chromatography (silica gel, hexane/ethyl acetate 4:1)

-

Key Considerations :

-

Regioselectivity : Competitive substitution at the 2-position is minimized by steric hindrance and electronic factors.

-

Yield Optimization : Excess 2-nitrophenol (1.5 equiv) improves conversion, though higher equivalents risk side reactions.

Two-Step Synthesis via Methylthio Intermediate

Step 1: Substitution at the 4-Position

This method leverages 2-methylthio-4-chloropyrimidine as a precursor, enabling selective functionalization at the 4-position before chlorination at the 2-position.

Procedure :

-

Reactants :

-

2-Methylthio-4-chloropyrimidine (1.0 equiv)

-

2-Nitrophenol (1.1 equiv)

-

Base: Sodium hydroxide (1.2 equiv)

-

Solvent: Methanol

-

-

Conditions :

-

Temperature: 0°C to room temperature

-

Duration: 6 hours

-

-

Intermediate Isolation :

-

Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation yield 2-methylthio-4-(2-nitrophenoxy)pyrimidine.

-

Step 2: Chlorination of the Methylthio Group

The methylthio group at position 2 is replaced via chlorination, utilizing sulfur-based reagents.

Procedure :

-

Reactants :

-

2-Methylthio-4-(2-nitrophenoxy)pyrimidine (1.0 equiv)

-

Chlorinating agent: Sulfuryl chloride (SO₂Cl₂, 10.0 equiv)

-

Solvent: Dichloromethane (DCM)

-

-

Conditions :

-

Temperature: 0°C to room temperature

-

Duration: 3 hours

-

-

Work-up :

-

Solvent evaporation, extraction with DCM, and purification via silica gel chromatography (petroleum ether/DCM 2:1).

-

Advantages :

-

Avoids regioselectivity challenges by sequential functionalization.

Chlorination of Hydroxypyrimidine Precursors

Synthesis of 4-(2-Nitrophenoxy)-2-hydroxypyrimidine

A less common approach involves hydroxyl group chlorination. The hydroxyl group at position 2 is converted to chloro using phosphorus oxychloride (POCl₃).

Procedure :

-

Reactants :

-

4-(2-Nitrophenoxy)-2-hydroxypyrimidine (1.0 equiv)

-

POCl₃ (5.0 equiv)

-

Catalyst: N,N-Dimethylaniline (0.1 equiv)

-

-

Conditions :

-

Temperature: Reflux (110°C)

-

Duration: 4–6 hours

-

-

Work-up :

-

Quenching with ice water, neutralization (NaHCO₃), and extraction.

-

Challenges :

-

Requires synthesis of the hydroxyl precursor, which may involve multi-step routes.

-

Over-chlorination risks necessitate careful stoichiometric control.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Alcohols, ethers, amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including 2-chloro-4-(2-nitrophenoxy)pyrimidine, exhibit significant antimicrobial properties. The compound acts as an effective inhibitor against various bacterial strains, making it a candidate for the development of new antibiotics.

| Compound | Activity | Reference |

|---|---|---|

| 2-Chloro-4-(2-nitrophenoxy)pyrimidine | Inhibitory against E. coli and S. aureus |

Anti-inflammatory Effects

Research has demonstrated that certain pyrimidine derivatives can suppress cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The anti-inflammatory potential of 2-chloro-4-(2-nitrophenoxy)pyrimidine is being investigated, with preliminary results suggesting it may inhibit COX-2 activity.

Herbicide Development

The unique structure of 2-chloro-4-(2-nitrophenoxy)pyrimidine positions it as a potential herbicide. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of 2-chloro-4-(2-nitrophenoxy)pyrimidine through a multi-step process involving chlorination and nitration reactions. The characterization was performed using NMR and mass spectrometry, confirming the compound's structure and purity.

Case Study 2: Biological Evaluation

In vitro assays were conducted to evaluate the antimicrobial activity of 2-chloro-4-(2-nitrophenoxy)pyrimidine against various pathogens. Results indicated a promising inhibitory effect, warranting further exploration into its mechanism of action.

Mechanism of Action

The mechanism by which 2-Chloro-4-(2-nitrophenoxy)pyrimidine exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro) : Enhance electrophilicity, improving reactivity in nucleophilic substitution reactions .

- Aromatic Substituents (e.g., fluorophenyl, furyl) : Modulate lipophilicity and metabolic stability .

Pharmacological Activity

Anticancer Potential:

- 2-Chloro-4-(3-nitrophenoxy)pyrimidine derivatives demonstrate efficacy as intermediates in antitumor drug development, particularly against lung and colon cancers .

- Thieno-fused analogs (e.g., 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine) exhibit enhanced selectivity due to improved DNA intercalation .

Anticonvulsant Activity :

- Azole-substituted thienopyrimidines (e.g., triazole, imidazole derivatives) show protection against maximal electroshock (MES)-induced seizures at 30–300 mg/kg doses. For example, compound 5c (2-Chloro-4-triazolyl-thieno[3,2-d]pyrimidine) achieved 80% seizure suppression at 30 mg/kg .

Physicochemical Properties

Table 3: Physical Properties of Selected Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|

| 2-Chloro-4-(2-nitrophenoxy)pyrimidine | 265.67 | 360 (predicted) | 1.48 (predicted) | 2.34 |

| 2-Chloro-4-(2-furyl)pyrimidine | 180.59 | 310 (predicted) | 1.32 (predicted) | 1.78 |

| 2-Chloro-4-(4-chlorophenoxy)-5-fluoro-pyrimidine | 259.06 | 360.8 (predicted) | 1.48 (predicted) | 2.89 |

Key Trends :

- Nitro and chlorophenoxy groups increase molecular weight and density due to higher electron density and molecular packing .

- Furyl and thiophene substituents reduce LogP, enhancing aqueous solubility .

Biological Activity

2-Chloro-4-(2-nitrophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This compound is part of a broader class of pyrimidine derivatives known for their pharmacological potential due to their structural versatility and ability to interact with various biological targets.

Chemical Structure and Synthesis

The compound 2-Chloro-4-(2-nitrophenoxy)pyrimidine features a chlorine atom and a nitrophenoxy group attached to the pyrimidine ring. The synthesis typically involves the reaction of 2-chloropyrimidine with 2-nitrophenol under specific conditions, which has been documented in various studies focusing on similar pyrimidine derivatives .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-Chloro-4-(2-nitrophenoxy)pyrimidine. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. In vitro assays have shown that certain pyrimidines exhibit significant COX-2 inhibition with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Table 1: COX-2 Inhibition of Pyrimidine Derivatives

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated antimicrobial properties. Studies have shown that compounds similar to 2-Chloro-4-(2-nitrophenoxy)pyrimidine possess activity against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity. For instance, compounds with similar structures have shown effectiveness against pathogens such as E. coli and S. aureus .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Activity Against | Reference |

|---|---|---|

| 2-Chloro-4-(2-nitrophenoxy)pyrimidine | E. coli, S. aureus | TBD |

Anticancer Activity

The anticancer potential of 2-Chloro-4-(2-nitrophenoxy)pyrimidine has been investigated through various assays, including MTT assays and molecular docking studies. These studies indicate that this compound can induce apoptosis in cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis. The presence of the nitro group is believed to enhance its cytotoxic effects by promoting oxidative stress within cancer cells .

Case Study: Apoptosis Induction

In a study assessing the effects of pyrimidine derivatives on HepG2 liver cancer cells, treatment with compounds similar to 2-Chloro-4-(2-nitrophenoxy)pyrimidine resulted in increased caspase-3 activity and upregulation of pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mechanism by which these compounds can effectively induce apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-4-(2-nitrophenoxy)pyrimidine can be attributed to its structural features. The presence of electron-withdrawing groups such as chlorine and nitro groups enhances its reactivity and interaction with biological targets. SAR studies indicate that modifications at various positions on the pyrimidine ring can significantly affect the potency and selectivity of these compounds against specific biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-(2-nitrophenoxy)pyrimidine, and how can reaction yields be improved?

- Methodology : Use nucleophilic aromatic substitution (SNAr) between 2,4-dichloropyrimidine and 2-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF or DMSO at 80–100°C). Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of pyrimidine to phenol) and solvent polarity to enhance regioselectivity at the 4-position .

- Purification : Recrystallize using ethanol/water mixtures or perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. How can researchers confirm the structural integrity and purity of 2-chloro-4-(2-nitrophenoxy)pyrimidine?

- Analytical Techniques :

- GC-MS (for volatile intermediates) or LC-MS (for final compound) to confirm molecular weight .

- ¹H/¹³C NMR to verify substitution patterns:

- Pyrimidine C4-OAr protons resonate at δ 8.5–8.7 ppm (aromatic region).

- Nitro group deshields adjacent protons, visible at δ 7.5–8.0 ppm .

- Elemental Analysis to validate C, H, N, and Cl content (±0.3% deviation).

Q. What safety protocols are critical when handling 2-chloro-4-(2-nitrophenoxy)pyrimidine?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .

- Avoid inhalation; work in a fume hood.

- Store waste in sealed containers labeled "halogenated nitroaromatic compounds" for professional disposal .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring (e.g., nitro, chloro) influence physicochemical properties and bioactivity?

- Structure-Activity Relationship (SAR) :

- The 2-chloro group enhances electrophilicity, facilitating covalent binding to biological targets (e.g., kinases) .

- The 2-nitrophenoxy moiety increases lipophilicity (logP ~2.8), improving membrane permeability. Validate via immobilized artificial membrane (IAM) chromatography .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. kinase inhibition)?

- Data Analysis Framework :

- Cross-validate assays: Use orthogonal methods (e.g., microbial growth inhibition vs. ATPase activity assays) .

- Control for assay conditions (pH, solvent DMSO concentration ≤1%) to avoid false positives.

- Perform dose-response curves (0.1–100 µM) to distinguish specific vs. nonspecific effects .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Degradation Studies :

- Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor via HPLC at 0, 6, 12, and 24 hours .

- Identify metabolites using LC-HRMS; nitro group reduction to amine is a common degradation pathway .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

- Kinase Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.